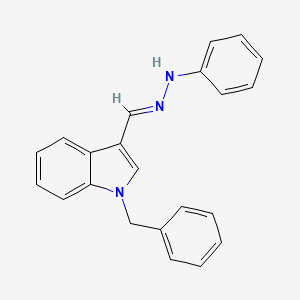
1-benzyl-1H-indole-3-carbaldehyde phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-1H-indole-3-carbaldehyde phenylhydrazone, commonly known as BICP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of indole, which is a heterocyclic organic compound that has been widely studied for its diverse biological activities. BICP has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of BICP is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways. BICP has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BICP has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin production. BICP has also been found to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress. In addition, BICP has been found to have neuroprotective effects, as it can protect neurons from damage and improve cognitive function.
实验室实验的优点和局限性
BICP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. BICP has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using BICP in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities. In addition, the effects of BICP may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the study of BICP. One area of research is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another area of research is to study the effects of BICP on various signaling pathways and identify its molecular targets. Additionally, more studies are needed to investigate the neuroprotective effects of BICP and its potential as a treatment for neurodegenerative diseases. Overall, BICP has shown great potential for various scientific research applications, and further studies are needed to fully understand its biological activities.
合成方法
BICP can be synthesized by the reaction of 1-benzyl-1H-indole-3-carbaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain pure BICP.
科学研究应用
BICP has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. BICP has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-3-9-18(10-4-1)16-25-17-19(21-13-7-8-14-22(21)25)15-23-24-20-11-5-2-6-12-20/h1-15,17,24H,16H2/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAGXWKNDHBKS-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)
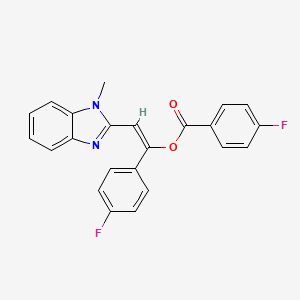
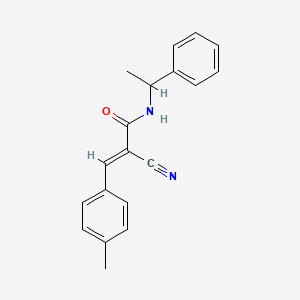
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
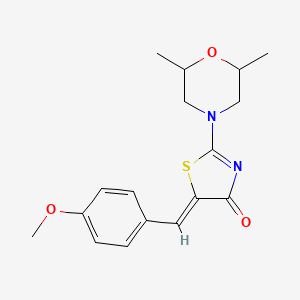
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
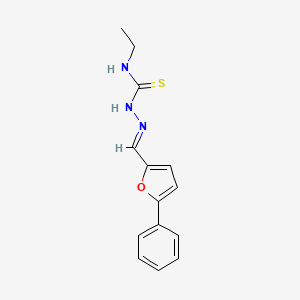
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)
![4-(2-{[(2-bromophenyl)(methylsulfonyl)amino]acetyl}carbonohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B5908202.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)